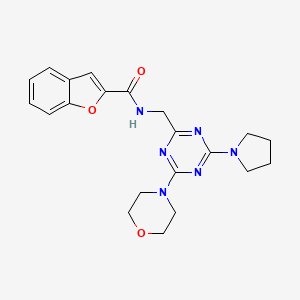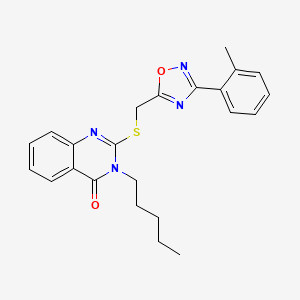
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, also known as SMT-19969, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been shown to have promising effects on various biochemical and physiological processes.
Mechanism of Action
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide acts as a selective antagonist of the alpha-2 adrenergic receptor subtype. This receptor is involved in the regulation of various physiological processes such as blood pressure, heart rate, and neurotransmitter release. By blocking this receptor, this compound can modulate the release of neurotransmitters such as norepinephrine and serotonin, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate pain perception by inhibiting the release of substance P, a neuropeptide involved in pain transmission. It has also been shown to have anxiolytic and antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is its selective binding to the alpha-2 adrenergic receptor subtype, which allows for more specific and targeted effects compared to non-selective alpha-2 adrenergic receptor antagonists. However, one limitation is the lack of long-term safety data, which may limit its potential use in clinical settings.
Future Directions
Future research on N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide could focus on its potential use in treating other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Additionally, further studies could investigate its potential effects on other physiological processes such as inflammation and immune function. Finally, more research is needed to determine the long-term safety and efficacy of this compound in clinical settings.
Synthesis Methods
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 5-amino-3-(1H-imidazol-1-yl)propylamine to form the corresponding amide. The final step involves the reaction of this amide with 3-(bromomethyl)-5-(4-methoxyphenyl)isoxazole to form this compound.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have promising effects on pain management, anxiety, and depression. Studies have also suggested its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-16-5-3-14(4-6-16)17-11-15(21-25-17)12-18(23)20-7-2-9-22-10-8-19-13-22/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBOXKOSZWRSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2790988.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2790990.png)
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2790992.png)

![3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2790995.png)
![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790996.png)



![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)
